N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dioxoisoindole core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the dioxoisoindole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target proteins or enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide: shares similarities with other dioxoisoindole derivatives, such as:
Uniqueness
The unique combination of the 2-hydroxyphenyl and 2-methylpropyl groups in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)10-21-18(24)13-8-7-12(9-14(13)19(21)25)17(23)20-15-5-3-4-6-16(15)22/h3-9,11,22H,10H2,1-2H3,(H,20,23) |
InChI Key |
UESVDKVNQJSRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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